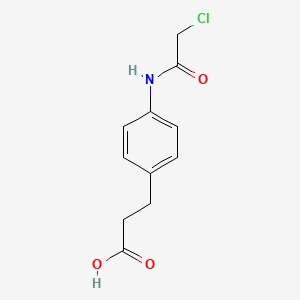

N-chloroacetyl-4-aminophenylpropionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-chloroacetyl-4-aminophenylpropionic acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hemoglobin Oxygen Affinity Modifiers

Research has shown the synthesis and testing of compounds structurally related to N-chloroacetyl-4-aminophenylpropionic acid for their ability to modify hemoglobin's oxygen affinity. These compounds have potential clinical or biological applications where modulation of oxygen delivery is beneficial, such as in ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Metabolic Engineering for Biocatalysis

In the field of metabolic engineering, efforts have been made to produce valuable chemicals through biocatalytic processes. A study described the engineering of Corynebacterium glutamicum to efficiently produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway, demonstrating the feasibility of producing bio-based chemicals through microbial synthesis (Chen et al., 2017).

Stilbene Polyketides Synthesis

Another research avenue is the biosynthesis of plant-specific stilbene polyketides, which are of interest due to their antioxidant activity and potential health benefits. A study reported the metabolic engineering of Escherichia coli to convert phenylpropionic acids into stilbene compounds, showcasing the potential for synthesizing plant secondary metabolites in microbial hosts (Watts et al., 2006).

Enantiomeric Separation Techniques

The separation of enantiomers is crucial in drug development and analysis. A study utilized vancomycin as a chiral selector for the capillary electrophoresis separation of various herbicides, demonstrating advanced techniques for enantiomeric separation which could apply to the analysis of compounds like this compound (Desiderio et al., 1997).

Colonic Metabolism of Dietary Polyphenols

Investigating the metabolism of dietary polyphenols in the human colon, a study found that these compounds undergo extensive microbial metabolism, resulting in the formation of simple phenolics. This research emphasizes the importance of understanding the metabolic fate of complex molecules for nutritional and pharmaceutical studies (Rechner et al., 2004).

Properties

IUPAC Name |

3-[4-[(2-chloroacetyl)amino]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-4-1-8(2-5-9)3-6-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCWDCPQUACWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)

![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)

![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)

![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)

![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)